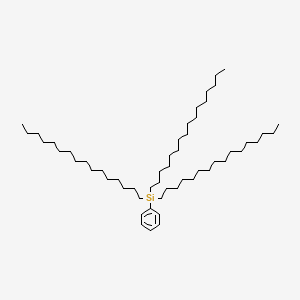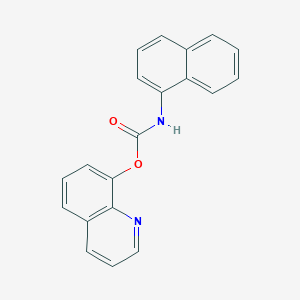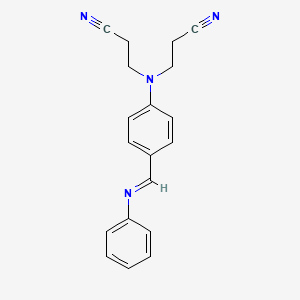
N-(2-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is an organic compound that belongs to the class of amides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 2-bromobenzoic acid with 3-(4-phenyl-2-thienyl)-2-propenamine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for oxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like Pd(PPh3)4 and various nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N-(2-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Chlorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- N-(2-Fluorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- N-(2-Iodophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
Uniqueness
N-(2-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.
Eigenschaften
CAS-Nummer |
853348-17-1 |
|---|---|
Molekularformel |
C19H14BrNOS |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
(E)-N-(2-bromophenyl)-3-(4-phenylthiophen-2-yl)prop-2-enamide |
InChI |
InChI=1S/C19H14BrNOS/c20-17-8-4-5-9-18(17)21-19(22)11-10-16-12-15(13-23-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)/b11-10+ |
InChI-Schlüssel |
OSVFNBGLMFCHKI-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)/C=C/C(=O)NC3=CC=CC=C3Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)C=CC(=O)NC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)



![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)






![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11947731.png)
